molecular formula C8H7ClN2O2 B1145306 Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- CAS No. 17122-55-3

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-

Cat. No.: B1145306
CAS No.: 17122-55-3
M. Wt: 198.60 g/mol
InChI Key: GONPFFPCDZHBNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- typically involves the condensation reaction between 3-chlorobenzaldehyde oxime and acetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
  • N-(3-bromophenyl)-2-(hydroxyimino)acetamide
  • N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

Uniqueness

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

17122-55-3

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

GONPFFPCDZHBNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=NO

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=NO

Synonyms

N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE

Origin of Product

United States

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